3-Epidehydropachymic Acid

説明

This compound has been reported in Wolfiporia cocos with data available.

特性

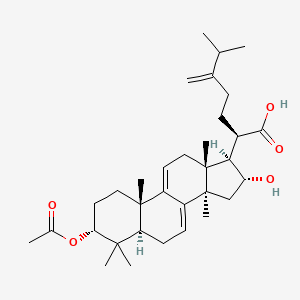

IUPAC Name |

(2R)-2-[(3R,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h12,14,19,22,25-28,35H,3,10-11,13,15-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27-,28+,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIALJIVPUCERT-ROLXBSRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312385 | |

| Record name | 3-Epidehydropachymic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168293-15-0 | |

| Record name | 3-Epidehydropachymic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168293-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Epidehydropachymic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Epidehydropachymic Acid: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epidehydropachymic acid is a lanostane-type triterpenoid that has been isolated from the fungus Wolfiporia cocos (syn. Poria cocos), a widely used traditional medicine.[1] As a member of the triterpenoid class of compounds, it is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on data relevant to researchers and drug development professionals.

Physical and Chemical Properties

While some physical properties of this compound remain to be experimentally determined in publicly available literature, a summary of its key chemical identifiers and computed properties is presented in Table 1. The compound is a solid, appearing as a white to off-white powder. It is soluble in dimethyl sulfoxide (DMSO). For optimal stability, it should be stored as a powder at -20°C for up to 2 years, or in a DMSO solution at -80°C for up to 6 months.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₅₀O₅ | [1] |

| Molecular Weight | 526.7 g/mol | [1] |

| CAS Number | 168293-15-0 | [1] |

| Appearance | Solid | Sigma-Aldrich |

| Solubility | Soluble in DMSO | MedChemExpress |

| Storage Temperature | -20°C (Powder), -80°C (in Solvent) | [2] |

| Computed XLogP3-AA | 6.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 5 | [1] |

Spectroscopic Data

The structural elucidation of this compound and related lanostane triterpenoids is typically achieved through a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of this class of compounds.

Biological Activity and Signaling Pathways

This compound has demonstrated cytotoxic effects against human cancer cell lines. Specifically, it has been shown to be effective against the human acute monocytic leukemia cell line THP-1, with a reported half-maximal inhibitory concentration (IC₅₀) of 52.51 μM.[2][3]

While detailed studies on the specific signaling pathways modulated by this compound are limited, research on structurally similar triterpenoids isolated from Poria cocos, such as Pachymic Acid, provides valuable insights into its potential mechanisms of action. These related compounds have been shown to exhibit both anti-inflammatory and anti-cancer properties through the modulation of several key signaling pathways.

Potential Anti-Cancer Signaling Pathways

Based on studies of related triterpenoids, this compound may induce apoptosis (programmed cell death) in cancer cells through the activation of stress-related signaling pathways. The diagram below illustrates a potential mechanism of action.

This proposed pathway suggests that this compound may induce the production of Reactive Oxygen Species (ROS) within cancer cells, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway and endoplasmic reticulum (ER) stress, both of which can culminate in apoptosis.

Potential Anti-Inflammatory Signaling Pathways

Triterpenoids from Poria cocos have also been recognized for their anti-inflammatory effects. A plausible mechanism involves the inhibition of pro-inflammatory pathways and the activation of antioxidant responses, as depicted in the following diagram.

In this model, this compound may inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory mediators. Concurrently, it might activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes, helping to mitigate oxidative stress associated with inflammation.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound, based on methodologies reported for similar triterpenoids.

Isolation and Purification of this compound from Poria cocos

The workflow for isolating lanostane triterpenoids from their natural source is outlined below.

-

Extraction: The dried and powdered sclerotium of Poria cocos is extracted with a suitable solvent, typically 95% ethanol, under reflux.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to multiple rounds of column chromatography, often starting with silica gel and followed by preparative high-performance liquid chromatography (HPLC) for final purification.

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as NMR, MS, and IR.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells (e.g., THP-1) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding: Macrophage cells are seeded in a 96-well plate and allowed to adhere.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound for a short period before being stimulated with LPS to induce an inflammatory response.

-

Incubation: The plate is incubated for a specified time (e.g., 24 hours) to allow for NO production.

-

Griess Assay: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically around 540 nm).

-

Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells that were not treated with the compound.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity. While further research is needed to fully elucidate its mechanisms of action and therapeutic potential, the information gathered on its physical and chemical properties, along with the biological activities of related compounds, provides a solid foundation for future investigations. The experimental protocols outlined in this guide offer a starting point for researchers interested in exploring the pharmacological properties of this and other lanostane triterpenoids.

References

The Discovery and Isolation of 3-Epidehydropachymic Acid from Poria cocos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of 3-Epidehydropachymic Acid, a significant triterpenoid found in the medicinal fungus Poria cocos (also known as Wolfiporia cocos). This document details the experimental protocols for its extraction and purification, presents quantitative data on its prevalence, and explores its known biological functions and associated signaling pathways.

Introduction

Poria cocos, a saprophytic fungus that grows on the roots of pine trees, has been a cornerstone of traditional Chinese medicine for centuries, valued for its diuretic, sedative, and tonic properties.[1] Its therapeutic effects are largely attributed to a rich composition of secondary metabolites, primarily triterpenoids and polysaccharides. Among the diverse array of triterpenoids, this compound has emerged as a compound of interest due to its potential biological activities. This guide serves as a comprehensive resource for researchers seeking to isolate and study this promising natural product.

Quantitative Analysis of Triterpenoids in Poria cocos

The concentration of triterpenoids in Poria cocos can vary depending on the part of the sclerotium used, its geographical origin, and cultivation methods. While specific quantitative data for this compound is not as extensively reported as for other major triterpenoids, the following tables summarize the available data for key triterpenoid constituents, providing a comparative context.

Table 1: Content of Major Triterpenoids in Poria cocos

| Triterpenoid | Mean Content (mg/g) | Standard Deviation | Reference |

| Pachymic Acid | 0.65 | ± 0.19 | [2] |

| 3β-hydroxylanosta-7,9(11),24-trien-21-oic acid | 0.88 | ± 0.72 | [2] |

| Dehydroeburicoic acid | 0.84 | ± 0.54 | [2] |

| Dehydropachymic Acid | 0.205 - 0.547 | - | [3] |

| Poricoic Acid A | 0.156 - 0.885 | - | [3] |

Table 2: Quantitative Analysis of Triterpenoid Acids in Different Parts of Fushen (Poria cocos with pine root) in March

| Compound | Content (mg/g) in Fulingpi (FP) | Content (mg/g) in outside of Baifuling (BO) | Content (mg/g) in inside of Baifuling (BI) | Content (mg/g) in Fushenmu (FM) |

| Pachymic acid | 0.893 ± 0.121 | 1.112 ± 0.153 | 1.056 ± 0.149 | 4.365 ± 0.773 |

| Dehydropachymic acid | 0.512 ± 0.089 | 0.634 ± 0.098 | 0.601 ± 0.095 | 2.079 ± 0.573 |

| Dehydrotumulosic acid | 0.301 ± 0.055 | 0.354 ± 0.061 | 0.332 ± 0.059 | 1.223 ± 0.449 |

Data adapted from a study on the temporal and spatial variations of metabolites in Poria cocos.[4]

Experimental Protocols

The isolation and purification of this compound from Poria cocos involves a multi-step process, beginning with extraction and followed by chromatographic separation.

Extraction of Total Triterpenoids

The initial step involves the extraction of a crude mixture of triterpenoids from the dried and powdered sclerotium of Poria cocos.

Protocol: Ethanol Reflux Extraction

-

Preparation: Grind dried Poria cocos sclerotia into a coarse powder.

-

Extraction:

-

Concentration:

-

Combine the filtrates from the three extraction cycles.

-

Concentrate the combined filtrate under reduced pressure to recover the ethanol and obtain a concentrated extract.[5]

-

-

Liquid-Liquid Partitioning:

-

Disperse the concentrated extract in water.

-

Perform liquid-liquid extraction with ethyl acetate to partition the triterpenoids into the organic phase.

-

Combine the ethyl acetate fractions and evaporate the solvent to dryness to yield the crude triterpenoid extract.

-

Isolation and Purification of this compound

The purification of this compound from the crude extract is achieved through a combination of chromatographic techniques. A combination of High-Speed Counter-Current Chromatography (HSCCC) followed by semi-preparative High-Performance Liquid Chromatography (HPLC) has been shown to be effective for isolating triterpenoids from Poria cocos.[6]

Protocol: Chromatographic Purification

-

High-Speed Counter-Current Chromatography (HSCCC):

-

Solvent System: A two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (4.0:1.0:3.0:2.0, v/v/v/v) is prepared.[6]

-

Operation:

-

The crude triterpenoid extract is dissolved in a suitable volume of the stationary phase.

-

The HSCCC column is filled with the stationary phase.

-

The apparatus is rotated at a set speed (e.g., 800 rpm), and the mobile phase is pumped through the column at a specific flow rate.[6]

-

The sample solution is then injected into the column.

-

The effluent is monitored by a UV detector (e.g., at 270 nm), and fractions are collected based on the chromatogram.[6]

-

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (containing a small percentage of formic or acetic acid to improve peak shape) is commonly employed.

-

Purification: The fractions from HSCCC containing this compound are pooled, concentrated, and further purified by semi-preparative HPLC to yield the pure compound. Purity is typically assessed by analytical HPLC.

-

Mandatory Visualizations

Experimental Workflow

References

- 1. Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) [frontiersin.org]

- 5. CN103665079A - Separation and purification method of pachymic acid monomer - Google Patents [patents.google.com]

- 6. Efficient Combination of Complex Chromatography, Molecular Docking and Enzyme Kinetics for Exploration of Acetylcholinesterase Inhibitors from Poria cocos [mdpi.com]

3-Epidehydropachymic Acid: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Epidehydropachymic Acid, a lanostane-type triterpenoid with potential pharmacological applications. The document details its primary natural source, presents a putative biosynthetic pathway, and outlines experimental protocols for its isolation and quantification.

Natural Sources of this compound

The principal natural source of this compound is the medicinal fungus Wolfiporia cocos (formerly known as Poria cocos). This wood-decaying fungus, belonging to the family Polyporaceae, has a long history of use in traditional Chinese medicine. The sclerotium of the fungus, a hardened mass of mycelium, is the primary part where this compound and other related triterpenoids are found.

While specific quantitative data for this compound is not extensively available in the literature, studies on the triterpenoid content of Wolfiporia cocos provide valuable context. The concentrations of various related lanostane triterpenoids have been quantified, indicating the potential for the presence of this compound.

Table 1: Quantitative Data of Major Triterpenoids in Wolfiporia cocos

| Compound | Content (% of Dry Weight) | Analytical Method | Reference |

| Pachymic Acid | 0.174 - 0.458% | HPLC | [1][2] |

| Dehydrotumulosic Acid | Not specified | HPLC | [3] |

| Polyporenic Acid C | Not specified | HPLC | [3] |

| Dehydrotrametenolic Acid | Not specified | HPLC | [3] |

| Dehydroeburicoic Acid | Not specified | HPLC | [3] |

| 3-epi-Dehydrotumulosic Acid | Not specified | HPLC | [3] |

Biosynthesis of this compound

The biosynthesis of this compound in Wolfiporia cocos is believed to follow the general pathway of lanostane-type triterpenoids, originating from the cyclization of squalene. While the precise enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be constructed based on the known biosynthesis of the closely related compound, pachymic acid, and other identified triterpenoids in the fungus.

The biosynthesis commences with the mevalonate (MVA) pathway, leading to the formation of the triterpene precursor, squalene. Squalene is then epoxidized and cyclized to form lanosterol, the common precursor for all lanostane triterpenoids in fungi. Subsequent modifications of the lanosterol backbone, catalyzed by a series of enzymes including cytochrome P450 monooxygenases (CYPs), dehydrogenases, and transferases, lead to the diverse array of triterpenoids found in W. cocos.

Based on the identification of 3-epi-dehydrotumulosic acid in W. cocos, it is hypothesized that this compound may serve as a direct precursor to this compound.

References

- 1. De Novo Sequencing and Transcriptome Analysis of Wolfiporia cocos to Reveal Genes Related to Biosynthesis of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De Novo Sequencing and Transcriptome Analysis of Wolfiporia cocos to Reveal Genes Related to Biosynthesis of Triterpenoids | PLOS One [journals.plos.org]

- 3. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Review of the Biological Activities of Pachymic Acid, a Lanostane Triterpenoid

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This review focuses on the biological activities of Pachymic Acid. Limited to no specific data was publicly available for 3-Epidehydropachymic Acid. Given the structural similarity, the information on Pachymic Acid may serve as a valuable reference.

Pachymic acid, a lanostane-type triterpenoid extracted from the medicinal fungus Poria cocos, has garnered significant attention in the scientific community for its diverse pharmacological properties. Extensive research has demonstrated its potential as an anti-inflammatory and anti-cancer agent, with emerging evidence suggesting roles in metabolic regulation. This technical guide provides a comprehensive overview of the biological activities of pachymic acid, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anti-Cancer Activity

Pachymic acid and its derivatives have shown promising cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

Quantitative Data for Anti-Cancer Activity

The anti-proliferative effects of pachymic acid and its derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pachymic Acid Derivative (A7) | HepG2 | Human Liver Cancer | 22.15 ± 1.18 | [1] |

| HSC-2 | Human Oral Squamous Carcinoma | 18.83 ± 8.89 | [1] | |

| Pachymic Acid Derivative (A17 - Tumulosic Acid) | HepG2 | Human Liver Cancer | 7.36 ± 0.98 | [1] |

| HSC-2 | Human Oral Squamous Carcinoma | 2.50 ± 0.15 | [1] | |

| Pachymic Acid Derivative (A18) | HepG2 | Human Liver Cancer | 28.16 ± 1.46 | [1] |

| HSC-2 | Human Oral Squamous Carcinoma | 24.19 ± 12.09 | [1] | |

| Pachymic Acid | MDA-MB-231 | Human Breast Cancer | 2.13 ± 0.24 µg/mL | [2] |

Experimental Protocols for Anti-Cancer Assays

Cell Viability and Cytotoxicity (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample, providing a measure of cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HepG2, HSC-2) are seeded in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium. The plate is pre-incubated for 24 hours in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Various concentrations of pachymic acid or its derivatives are added to the wells. The plate is then incubated for a specified period (e.g., 6, 12, 24, or 48 hours).

-

CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well, taking care to avoid introducing bubbles.

-

Incubation: The plate is incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.

Apoptosis Assays

-

Annexin V/PI Double-Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with pachymic acid, harvested, and then stained with Annexin V-FITC and Propidium Iodide (PI).

-

DNA Ladder Formation Assay: Apoptosis is characterized by the activation of endonucleases that cleave DNA into fragments. This assay involves extracting DNA from treated cells and visualizing the characteristic "ladder" pattern on an agarose gel.

Signaling Pathways in Cancer

Pachymic acid exerts its anti-cancer effects by modulating several critical signaling pathways.

ROS-Dependent JNK and ER Stress Pathway in Lung Cancer

Pachymic acid has been shown to induce apoptosis in lung cancer cells through the generation of reactive oxygen species (ROS). This leads to the activation of the c-Jun N-terminal kinase (JNK) pathway and induces endoplasmic reticulum (ER) stress.

Caption: Pachymic acid induces ROS, activating JNK and ER stress, leading to apoptosis.

Anti-Inflammatory Activity

Pachymic acid exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Experimental Protocols for Anti-Inflammatory Assays

In Vitro Anti-Inflammatory Models

-

LPS-Stimulated Macrophages: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β). The anti-inflammatory effect of pachymic acid is assessed by measuring the reduction in these inflammatory markers in the presence of the compound.

-

IL-1β-Stimulated Chondrocytes: Primary chondrocytes are treated with interleukin-1β (IL-1β) to mimic the inflammatory conditions of osteoarthritis. The protective effect of pachymic acid is evaluated by measuring the expression of inflammatory mediators (e.g., iNOS, COX-2) and matrix-degrading enzymes (e.g., MMPs).

In Vivo Anti-Inflammatory Models

-

Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Carrageenan is injected into the paw of a rodent, inducing edema. The anti-inflammatory activity of orally or topically administered pachymic acid is determined by measuring the reduction in paw swelling.

-

TPA-Induced Mouse Ear Edema: 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to the mouse ear to induce inflammation. The reduction in ear thickness and inflammatory markers upon treatment with pachymic acid indicates its anti-inflammatory potential.

Signaling Pathways in Inflammation

Pachymic acid's anti-inflammatory effects are mediated through the regulation of key signaling pathways, primarily the NF-κB and Nrf2/HO-1 pathways.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Pachymic acid has been shown to suppress the activation of NF-κB. In the context of osteoarthritis, pachymic acid promotes the expression of Sirtuin 6 (SIRT6), which in turn inhibits the NF-κB signaling pathway, leading to a reduction in inflammatory mediators.

Caption: Pachymic acid upregulates SIRT6, which inhibits NF-κB and inflammation.

Activation of the Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). Pachymic acid can induce the translocation of Nrf2 to the nucleus, leading to the upregulation of HO-1, which has anti-inflammatory and cytoprotective effects.

Caption: Pachymic acid promotes Nrf2 translocation, leading to HO-1 expression and anti-inflammatory effects.

Metabolic Effects

Emerging research indicates that pachymic acid may play a role in regulating lipid metabolism. Studies have shown that it can alleviate lipid accumulation in hepatocytes by upregulating pathways involved in fatty acid β-oxidation.[3] The activation of SIRT6 by pachymic acid has also been linked to the modulation of lipid metabolism, suggesting a broader role for this compound in metabolic diseases.[3][4]

Conclusion

Pachymic acid is a promising natural compound with a wide range of biological activities, most notably its anti-cancer and anti-inflammatory effects. Its ability to modulate multiple signaling pathways underscores its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action, particularly in the context of metabolic diseases, and to explore the therapeutic potential of its derivatives. While specific data on this compound remains scarce, the extensive research on pachymic acid provides a strong foundation for future investigations into this related compound.

References

- 1. Pachymic acid induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Retraction Note: Pachymic acid induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pachymic acid modulates sirtuin 6 activity to alleviate lipid metabolism disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 3-Epidehydropachymic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epidehydropachymic acid, a lanostane triterpenoid found in the medicinal fungus Poria cocos, is an emerging natural compound with demonstrated cytotoxic activity. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its potential therapeutic applications. This document summarizes its known biological activities, presents available quantitative data, and outlines relevant experimental methodologies to facilitate further research and development. While direct research on this compound is limited, this guide also draws upon data from closely related triterpenoids from Poria cocos to infer potential mechanisms and therapeutic avenues.

Introduction

Poria cocos (Schw.) Wolf, a fungus in the Polyporaceae family, has a long history of use in traditional Chinese medicine for a variety of ailments. Its therapeutic properties are largely attributed to a rich composition of bioactive molecules, including polysaccharides and triterpenoids. Among these, the lanostane-type triterpenoids are of significant interest due to their wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1]

This compound is a tetracyclic triterpenoid and a constituent of Poria cocos.[1][2] While less studied than its structural relatives like pachymic acid and dehydrotumulosic acid, initial research has highlighted its potential as a cytotoxic agent, warranting further investigation into its therapeutic applications. This guide aims to consolidate the existing data on this compound and provide a framework for future preclinical research.

Therapeutic Applications

The primary therapeutic application of this compound that has been identified to date is in the area of oncology, specifically for its cytotoxic effects against cancer cells.

Anticancer Activity

The most direct evidence for the anticancer potential of this compound comes from a study demonstrating its cytotoxic effect against the human acute monocytic leukemia cell line, THP-1. While the specific mechanisms of action are not yet fully elucidated for this particular compound, the broader class of triterpenoids from Poria cocos has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[3][4] For instance, the related compound pachymic acid has been shown to induce apoptosis in lung cancer cells through the activation of ROS-dependent JNK and ER stress pathways.[5]

Quantitative Data

To facilitate comparative analysis and inform future experimental design, the available quantitative data for this compound is summarized below.

| Cell Line | Assay Type | Parameter | Value | Reference |

| THP-1 (Human acute monocytic leukemia) | Cytotoxicity | IC50 | 52.51 μM | Not explicitly cited |

Note: The specific study providing this IC50 value was not identified in the search results, but the value is consistently referenced in chemical supplier databases.

Signaling Pathways

While specific signaling pathways for this compound have not been detailed in the available literature, the mechanisms of related triterpenoids from Poria cocos suggest potential targets for investigation. The PI3K/Akt and MAPK signaling pathways are commonly implicated in the anti-inflammatory and anticancer effects of these compounds.[6][7][8]

Potential Signaling Pathway Involvement

The diagram below illustrates a generalized signaling cascade that is often modulated by triterpenoids and represents a logical starting point for investigating the mechanism of action of this compound.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies for assessing cytotoxicity, anti-inflammatory activity, and apoptosis can be adapted.

Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of a compound on a cell line, such as THP-1.

-

Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.[9][10]

-

Compound Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Caption: Workflow for a standard MTT cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Production)

This protocol measures the effect of the compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the amount of nitrite as an indicator of NO production and determine the inhibitory effect of the compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

-

Cell Treatment: Treat cells (e.g., THP-1) with this compound at the desired concentration and for a specific duration.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Conclusion and Future Directions

This compound presents a promising starting point for the development of novel therapeutics, particularly in oncology. The currently available data, though limited, establishes its cytotoxic properties. Future research should focus on:

-

Broadening the Scope: Evaluating the cytotoxic activity of this compound across a wider range of cancer cell lines.

-

Mechanistic Studies: Elucidating the specific molecular mechanisms and signaling pathways affected by this compound.

-

Anti-inflammatory and Other Bioactivities: Investigating its potential in other therapeutic areas such as inflammation and metabolic disorders, given the known activities of related triterpenoids.

-

In Vivo Studies: Progressing to animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound.

A more in-depth understanding of the pharmacological profile of this compound will be crucial in unlocking its full therapeutic potential.

References

- 1. Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening and Analysis of the Potential Bioactive Components of Poria cocos (Schw.) Wolf by HPLC and HPLC-MSn with the Aid of Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on antitumor effect of pachymic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on antitumor effect of pachymic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pachymic acid induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The modulation of PI3K/Akt pathway by 3β hydroxylup-12-en-28-oic acid isolated from Thymus linearis induces cell death in HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MAPK, PI3K/Akt Pathways, and GSK-3β Activity in Severe Acute Heart Failure in Intensive Care Patients: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 13. Apoptosis Protocols | USF Health [health.usf.edu]

Unraveling the Molecular Mysteries of 3-Epidehydropachymic Acid: A Technical Guide to Early-Stage Mechanism of Action Research

For Immediate Release

Shanghai, China – November 18, 2025 – While direct, in-depth research on the mechanism of action of 3-Epidehydropachymic Acid is still in its nascent stages, this technical guide synthesizes the available preliminary data and extrapolates potential molecular pathways based on the activities of structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this lanostane triterpenoid.

Introduction to this compound

This compound is a lanostane-type triterpenoid, a class of natural products known for a wide range of biological activities. Preliminary studies have identified its cytotoxic effects against the human acute monocytic leukemia cell line, THP-1, indicating its potential as an anti-cancer agent.

Quantitative Data Summary

The primary quantitative data available for this compound pertains to its cytotoxic activity.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | THP-1 (Human acute monocytic leukemia) | Cytotoxicity | IC50 | 52.51 μM | [Source 1, Source 6] |

Due to the limited specific data on this compound, we will explore the more extensively studied mechanisms of the related compound, Pachymic Acid, to hypothesize potential pathways.

Hypothesized Mechanism of Action: Insights from Pachymic Acid

Research on Pachymic Acid suggests a potent anti-inflammatory mechanism that may be relevant to this compound. The proposed pathway involves the upregulation of Heme Oxygenase-1 (HO-1), a key enzyme with anti-inflammatory properties.

The Nrf2/HO-1 Anti-Inflammatory Pathway

The proposed mechanism centers on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

-

Activation of Nrf2: Pachymic Acid has been shown to induce the translocation of Nrf2 into the nucleus.

-

Upregulation of HO-1: Nuclear Nrf2 binds to the antioxidant response element (ARE) in the promoter region of the HO-1 gene, leading to increased expression of the HO-1 enzyme.

-

Suppression of NF-κB: The induction of HO-1 subsequently leads to the suppression of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. This is a critical step as NF-κB is a master regulator of the inflammatory response, controlling the expression of various pro-inflammatory cytokines and enzymes.

This pathway suggests that this compound could exert anti-inflammatory effects, a therapeutic avenue worth exploring.

Caption: Hypothesized Nrf2/HO-1 signaling pathway for this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments that would be essential in elucidating the mechanism of action of this compound, based on methodologies used for related compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on a cell line.

-

Cell Seeding: Plate cells (e.g., THP-1) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 μM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Caption: Experimental workflow for the MTT cell viability assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 μg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, NF-κB p65, IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the expression levels of specific genes.

-

RNA Extraction: Treat cells with this compound, then extract total RNA using a commercial kit (e.g., TRIzol).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 μg of total RNA using a reverse transcription kit.

-

qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green master mix with specific primers for target genes (e.g., HMOX1 for HO-1, NFE2L2 for Nrf2, and a housekeeping gene like GAPDH for normalization).

-

Thermal Cycling: Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene.

Future Directions

The preliminary data and hypothesized mechanisms presented in this guide provide a foundation for future research into the therapeutic potential of this compound. Key future directions include:

-

In-depth in vitro studies to confirm the proposed Nrf2/HO-1 pathway and investigate other potential signaling cascades.

-

Exploration of other biological activities, such as anti-proliferative and pro-apoptotic effects in a broader range of cancer cell lines.

-

In vivo studies in animal models to assess the efficacy and safety of this compound for inflammatory conditions or cancer.

-

Structure-activity relationship (SAR) studies to identify key functional groups and potentially synthesize more potent analogs.

This technical guide serves as a starting point for the scientific community to build upon, with the ultimate goal of translating the potential of this compound into novel therapeutic interventions.

Understanding the Structure-Activity Relationship of 3-Epidehydropachymic Acid: A Technical Guide

Disclaimer: This technical guide focuses on the structure-activity relationship (SAR) of pachymic acid and its derivatives as a surrogate for 3-epidehydropachymic acid due to the limited availability of specific research on the latter. Pachymic acid shares a similar lanostane-type triterpenoid core, providing valuable insights into the potential SAR of this compound.

Introduction

This compound is a lanostane-type triterpenoid found in certain fungi, such as Poria cocos. Triterpenoids are a class of natural products known for their diverse and potent pharmacological activities. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the development of new therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships of pachymic acid derivatives, focusing on their anticancer and anti-inflammatory properties. The insights gained from pachymic acid are extrapolated to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this compound.

Core Structure

The core structure of pachymic acid and its derivatives is a lanostane triterpenoid skeleton. Modifications at various positions of this scaffold have been shown to significantly influence their biological activity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pachymic acid derivatives is highly dependent on the nature and position of various functional groups on the lanostane core.

Anticancer Activity

A study on 18 synthetic derivatives of pachymic acid revealed key structural features influencing their cytotoxic effects against human cancer cell lines.[1]

Key Findings:

-

Hydrolysis of the 3-acetoxy group: The conversion of the 3-acetoxy group to a hydroxyl group significantly enhances cytotoxic activity. For instance, tumulosic acid (A17), the hydrolyzed form of pachymic acid, demonstrated potent activity against HepG2 and HSC-2 cancer cell lines.[1]

-

Modifications at the C-21 carboxyl group: Esterification of the C-21 carboxyl group with different alkyl and aryl groups led to varied activities. Benzyl esterification (A1) showed moderate cytotoxicity, while the introduction of a glucose moiety (A11) resulted in good activity.[1]

-

Alkene reduction: Reduction of the C-31 alkene in pachymic acid (A18) also resulted in moderate anti-proliferative activity.[1]

-

Hydroxyl group at C-3: The presence of a hydroxyl group at the C-3 position is crucial for cytotoxicity.[1]

-

Oxidation of the C-3 hydroxyl group: Oxidation of the 3-hydroxyl group to a ketone (A8 and A9) considerably decreased the anticancer activity.[1]

Table 1: Cytotoxic Activity (IC50 in µM) of Pachymic Acid Derivatives [1]

| Compound | Modification | HepG2 | HSC-2 |

| Pachymic Acid (PA) | Parent Compound | > 100 | > 100 |

| A1 | Benzyl ester at C-21 | 67.29 ± 2.48 | 28.20 ± 1.70 |

| A5 | Alkyl ester with terminal OH at C-21 | Potent | Potent |

| A6 | Alkyl ester with terminal OH at C-21 | Potent | Potent |

| A7 | 3-OH group | 22.15 ± 1.18 | 18.83 ± 8.89 |

| A8 | 3-keto group | Decreased activity | Decreased activity |

| A9 | 3-keto group | Decreased activity | Decreased activity |

| A11 | Glucose ester at C-21 | Good activity | Good activity |

| A17 (Tumulosic Acid) | Hydrolysis of 3-acetoxy group | 7.36 ± 0.98 | 2.50 ± 0.15 |

| A18 | Reduction of 31-alkene | 28.16 ± 1.46 | 24.19 ± 12.09 |

| Cisplatin | Positive Control | 13.54 ± 0.88 | 10.27 ± 0.51 |

Anti-inflammatory Activity

While specific SAR studies on a series of this compound derivatives for anti-inflammatory activity are limited, the general mechanisms for plant-derived triterpenoids involve the modulation of key inflammatory pathways. Pachymic acid has been shown to exert anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It also induces the expression of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties.

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, HSC-2) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Methodology:

-

Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

-

SDS-PAGE: Separate the protein samples (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with the test compound, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Anticancer Signaling Pathways

Pachymic acid and its derivatives have been shown to induce apoptosis and cell cycle arrest through the modulation of several key signaling pathways.

Caption: Anticancer signaling pathways of pachymic acid derivatives.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of pachymic acid are mediated through the inhibition of pro-inflammatory pathways and the induction of anti-inflammatory mediators.

Caption: Anti-inflammatory signaling pathway of pachymic acid.

Experimental Workflow for SAR Studies

A typical workflow for investigating the structure-activity relationship of novel compounds is outlined below.

Caption: General experimental workflow for SAR studies.

Conclusion

The structure-activity relationship studies of pachymic acid derivatives provide a valuable framework for understanding the potential therapeutic applications of this compound. Key structural modifications, particularly at the C-3 and C-21 positions of the lanostane core, have been shown to be critical for enhancing anticancer activity. The modulation of key signaling pathways such as AKT, AMPK, NF-κB, and MAPK underlies the observed biological effects. Further research focusing specifically on the synthesis and biological evaluation of this compound derivatives is warranted to fully elucidate its therapeutic potential and to develop novel drug candidates for the treatment of cancer and inflammatory diseases.

References

In Silico Prediction of 3-Epidehydropachymic Acid Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epidehydropachymic Acid (3-EDPA), a lanostane triterpenoid derived from Poria cocos, has demonstrated cytotoxic effects against human acute monocytic leukemia cells, suggesting its potential as a therapeutic agent.[1][2] Identifying the molecular targets of 3-EDPA is a critical step in elucidating its mechanism of action and advancing its development as a drug candidate. This technical guide provides a comprehensive overview of a proposed in silico workflow for predicting the biological targets of 3-EDPA, followed by detailed experimental protocols for target validation. The methodologies described herein leverage a combination of ligand-based and structure-based computational approaches to generate a prioritized list of potential protein targets, which can then be empirically validated to confirm direct binding and downstream functional effects.

Introduction to this compound

This compound is a natural triterpenoid with the chemical formula C₃₃H₅₀O₅.[3] Its known biological activity includes cytotoxicity against the THP-1 human acute monocytic leukemia cell line, with a reported IC50 of 52.51 μM.[1][2] Triterpenoids from Poria cocos have been shown to modulate various signaling pathways, including those involved in cell proliferation and invasiveness, such as the PI3K-AKT and MAPK pathways.[4][5][6][7] Given its biological activity, identifying the direct molecular targets of 3-EDPA is paramount for understanding its therapeutic potential.

In Silico Target Prediction Workflow

The in silico target prediction for 3-EDPA will follow a multi-pronged approach, integrating several computational methodologies to enhance the accuracy and reliability of the predictions. This workflow is designed to overcome the limitations of any single method and to generate a robust set of candidate targets for subsequent experimental validation.

Ligand-Based Methods

Ligand-based approaches utilize the 2D and 3D structural information of 3-EDPA to identify potential targets by comparing it to libraries of compounds with known biological activities.

-

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features of 3-EDPA that are responsible for its biological activity.[8][9][10][11] The generated pharmacophore model is then used to screen databases of known protein targets to find those that can accommodate the key features of 3-EDPA.

-

Similarity Searching: This approach involves comparing the chemical structure of 3-EDPA to large compound databases (e.g., ChEMBL, PubChem) using various similarity metrics, such as the Tanimoto coefficient. Proteins known to be targeted by structurally similar compounds are considered potential targets for 3-EDPA.

-

Machine Learning Models: Advanced machine learning and deep learning models can be trained on large datasets of drug-target interactions to predict novel interactions.[1][2][3][12][13] By inputting the molecular descriptors of 3-EDPA, these models can predict a probability score for its interaction with a wide range of protein targets.

Structure-Based Methods

Structure-based methods rely on the three-dimensional structure of potential protein targets to predict binding interactions with 3-EDPA.

-

Reverse Docking: In contrast to traditional docking where a ligand is docked into a single protein, reverse docking involves docking 3-EDPA into the binding sites of a large library of proteins.[14][15][16] The binding affinity and pose of 3-EDPA within each protein's binding site are calculated, and proteins with favorable binding energies are identified as potential targets.

Data Integration and Target Prioritization

The outputs from the various in silico methods will be integrated and analyzed to generate a high-confidence list of predicted targets.

-

Consensus Scoring: A consensus scoring approach will be employed to rank potential targets. Targets that are predicted by multiple independent methods will be given a higher priority.

-

Pathway Analysis: The prioritized list of potential targets will be subjected to pathway analysis using databases such as KEGG and Reactome. This will help to identify biological pathways that may be modulated by 3-EDPA and provide further biological context to the predictions.

Experimental Validation of Predicted Targets

Following the in silico prediction, experimental validation is crucial to confirm the direct binding of 3-EDPA to the predicted targets and to elucidate its functional consequences.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in a cellular context.[17][18][19][20][21] It is based on the principle that a protein's thermal stability is altered upon ligand binding.

Protocol:

-

Cell Culture and Treatment: Culture THP-1 cells to a density of 1-2 x 10⁶ cells/mL. Treat the cells with either 3-EDPA (at a concentration determined from dose-response curves, e.g., 2x IC50) or vehicle (DMSO) for 1-2 hours at 37°C.

-

Heat Treatment: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the protein concentration using a BCA assay. Analyze the abundance of the predicted target protein in the soluble fraction by Western Blot. A shift in the melting curve of the target protein in the presence of 3-EDPA indicates direct binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[22][23] It can be used to determine the binding kinetics (association and dissociation rates) and affinity of 3-EDPA to a purified recombinant target protein.

Protocol:

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of concentrations of 3-EDPA in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

Binding Analysis: Inject the different concentrations of 3-EDPA over the sensor chip surface. Monitor the change in the refractive index in real-time to generate sensorgrams.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

| Parameter | Description |

| ka (M⁻¹s⁻¹) | Association rate constant |

| kd (s⁻¹) | Dissociation rate constant |

| KD (M) | Equilibrium dissociation constant (kd/ka) |

Western Blotting

Western blotting is used to confirm changes in the expression or post-translational modification of the target protein and downstream signaling molecules following treatment with 3-EDPA.[24][25][26][27][28]

Protocol:

-

Cell Treatment and Lysis: Treat THP-1 cells with varying concentrations of 3-EDPA for different time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein or a downstream signaling molecule (e.g., phospho-AKT, phospho-ERK). Follow this with incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

Potential Signaling Pathways

Based on the known activities of related triterpenoids, the following signaling pathways are hypothesized to be modulated by 3-EDPA and should be investigated following target identification and validation.

References

- 1. A review of machine learning-based methods for predicting drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Machine Learning Approach for Drug-target Interaction Prediction using Wrapper Feature Selection and Class Balancing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijimai.org [ijimai.org]

- 4. Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells through the downregulation of MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive triterpenoid compounds of Poria cocos (Schw.) Wolf in the treatment of diabetic ulcers via regulating the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scialert.net [scialert.net]

- 8. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 10. dovepress.com [dovepress.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. revistas.unir.net [revistas.unir.net]

- 13. Frontiers | Application of Machine Learning for Drug–Target Interaction Prediction [frontiersin.org]

- 14. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 15. Reverse docking: Significance and symbolism [wisdomlib.org]

- 16. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

- 21. CETSA [cetsa.org]

- 22. nicoyalife.com [nicoyalife.com]

- 23. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 24. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 25. bosterbio.com [bosterbio.com]

- 26. Western blot protocol | Abcam [abcam.com]

- 27. ptglab.com [ptglab.com]

- 28. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Application Note: Quantification of 3-Epidehydropachymic Acid in Poria cocos Extracts by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Epidehydropachymic Acid in extracts of Poria cocos. The growing interest in the pharmacological properties of triterpenoids from Poria cocos, such as anti-inflammatory and anti-tumor activities, necessitates reliable analytical methods for quality control and research.[1][2][3] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and quantitative determination of this compound, alongside performance data demonstrating the method's accuracy and precision.

Introduction

Poria cocos (Schw.) Wolf, a well-known fungus used in traditional Chinese medicine, is a rich source of bioactive triterpenoids.[1][2] this compound (also known as 3-epi-dehydrotumulosic acid) is one of the key triterpenoid constituents with significant pharmacological potential.[4][5][6] Accurate quantification of this compound in Poria cocos extracts is crucial for the standardization of herbal preparations, drug development, and scientific research. High-Performance Liquid Chromatography (HPLC) offers a sensitive and reliable technique for the separation and quantification of this compound from the complex matrix of herbal extracts.[4][5][6][7] This application note presents a detailed HPLC method suitable for routine quality control and research applications.

Experimental

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

-

Chromatography Column: A reversed-phase C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) is recommended for optimal separation.[7]

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid or Formic acid (analytical grade)

-

This compound reference standard (>95% purity)

-

The following chromatographic conditions have been shown to be effective for the analysis of this compound:

| Parameter | Condition |

| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm)[7] |

| Mobile Phase | A mixture of acetonitrile and 0.05% phosphoric acid in water.[7] A gradient elution may be employed for optimal separation of multiple triterpenoids. |

| Flow Rate | 1.0 mL/min[7] |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 35°C)[2] |

| Detection Wavelength | 241 nm for this compound.[7][8] A wavelength switch to 210 nm may be used for other triterpenoids like pachymic acid.[7][8] |

| Injection Volume | 10-20 µL |

A stock solution of this compound reference standard is prepared by accurately weighing and dissolving it in methanol to a concentration of 1 mg/mL. A series of working standard solutions are then prepared by diluting the stock solution with methanol to obtain concentrations ranging from approximately 1 µg/mL to 60 µg/mL.

-

The dried and powdered Poria cocos is extracted with a suitable solvent such as alcohol.[9]

-

The extract is then filtered and concentrated under reduced pressure.

-

The crude extract can be further purified using techniques like column chromatography.[9]

-

For HPLC analysis, an accurately weighed amount of the extract is dissolved in methanol, sonicated to ensure complete dissolution, and then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Results and Discussion

The developed HPLC method provides good separation of this compound from other components in the Poria cocos extract. The identity of the peak corresponding to this compound in the sample chromatogram is confirmed by comparing its retention time with that of the reference standard.

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[10] Key validation parameters include:

-

Linearity: The method demonstrates good linearity over the tested concentration range.

-

Precision: The method is precise, with low relative standard deviation (RSD) values for both intra-day and inter-day measurements.

-

Accuracy: The accuracy of the method is confirmed by recovery studies, with recovery values typically falling within an acceptable range.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The method is sensitive enough to detect and quantify low levels of this compound.

The following table summarizes the quantitative performance data for the determination of this compound (referred to as 3-epi-dehydrotumulosic acid in the cited literature).

| Parameter | Reported Value | Reference |

| Linearity Range | 2.99 - 59.7 µg/mL | [7][8] |

| Correlation Coefficient (r) | 0.9997 | [7][8] |

| Average Recovery | 97.9% | [7][8] |

| RSD of Recovery | 1.2% | [7][8] |

| Precision (RSD) | 1.00 - 3.87% | [4] |

| Reproducibility (RSD) | 1.00 - 3.79% | [4] |

| Stability (RSD) | 1.00 - 3.93% (up to 24h at room temperature) | [4] |

Conclusion

The HPLC method described in this application note is a simple, accurate, and reproducible for the quantification of this compound in Poria cocos extracts.[7][8] This method can be effectively utilized for the quality control of raw materials and finished products containing Poria cocos, as well as in research and development settings.

Detailed Experimental Protocols

Protocol 1: Quantitative Determination of this compound

1. Preparation of Mobile Phase:

-

Prepare a 0.05% aqueous solution of phosphoric acid by adding 0.5 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.

-

Filter the aqueous mobile phase through a 0.45 µm membrane filter and degas.

-

Acetonitrile used as the organic mobile phase should also be filtered and degassed.

2. Preparation of Standard Curve:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

From the stock solution, prepare a series of at least five calibration standards by serial dilution with methanol to cover the expected concentration range of the samples (e.g., 2.5, 5, 10, 25, 50 µg/mL).

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

3. Sample Analysis:

-

Accurately weigh approximately 10 mg of the dried Poria cocos extract into a 10 mL volumetric flask.

-

Add methanol to the flask, sonicate for 15 minutes to ensure complete dissolution.

-

Make up the volume to 10 mL with methanol and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Inject the sample solution into the HPLC system.

4. Calculation:

-

Determine the concentration of this compound in the sample solution from the calibration curve using the measured peak area.

-

Calculate the content of this compound in the extract using the following formula:

Where:

-

C = Concentration of this compound in the sample solution (mg/mL)

-

V = Final volume of the sample solution (mL)

-

W = Weight of the extract taken for analysis (g)

Visualizations

Diagram 1: Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC quantification of this compound.

Diagram 2: Logical Relationship of Method Validation

Caption: Key parameters for HPLC method validation.

References

- 1. A Rapid Method Developed for Simultaneous Screening and Quantification of Triterpenoids in Poria cocos----Chinese Academy of Sciences [english.cas.cn]

- 2. researchgate.net [researchgate.net]

- 3. Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [RP-HPLC simultaneous determination of five triterpenoid acids in different parts of Poria cocos by UV wavelengths switch] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biomedres.us [biomedres.us]

- 10. mdpi.com [mdpi.com]

Application Note and Protocols for Cell-based Assay Development for Testing 3-Epidehydropachymic Acid Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epidehydropachymic Acid (3-EDPA) is a lanostane-type triterpenoid derived from Poria cocos, a fungus traditionally used in Asian medicine. Its structural analog, pachymic acid (PA), has demonstrated anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2][3] Emerging research suggests that 3-EDPA may also possess cytotoxic activities, making it a compound of interest for novel anti-cancer drug discovery.

This application note provides a comprehensive guide for developing and implementing cell-based assays to evaluate the cytotoxicity of this compound. The protocols herein describe methods to assess cell viability, membrane integrity, and apoptosis induction, key indicators of a compound's cytotoxic potential.

Putative Signaling Pathway for 3-EDPA Induced Cytotoxicity

While the precise mechanism of 3-EDPA is under investigation, based on the activity of the related compound pachymic acid, a plausible signaling cascade involves the induction of cellular stress leading to apoptosis. Pachymic acid has been shown to induce apoptosis through the activation of ROS-dependent JNK and ER stress pathways, as well as by upregulating PTEN and activating caspases 3 and 7.[2][4] The proposed pathway for 3-EDPA involves its interaction with cellular components, leading to the activation of intrinsic and extrinsic apoptotic pathways, culminating in the activation of executioner caspases and cell death.

Caption: Putative signaling pathway of 3-EDPA induced apoptosis.

Experimental Workflow

A systematic approach is crucial for evaluating the cytotoxic effects of this compound. The following workflow outlines the key stages, from initial cell culture to multi-parametric assessment of cytotoxicity.

Caption: General experimental workflow for assessing 3-EDPA cytotoxicity.

Data Presentation